N-(2H-1,3-benzodioxol-5-yl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4S/c1-8-6-23-15-16-5-10(14(20)18(8)15)13(19)17-9-2-3-11-12(4-9)22-7-21-11/h2-6H,7H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNBIWDTYOHBJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common method includes the use of a Pd-catalyzed C-N cross-coupling reaction. This method involves the coupling of a benzo[d][1,3]dioxole derivative with a thiazolo[3,2-a]pyrimidine precursor under specific conditions . The reaction conditions often require the use of a palladium catalyst, a suitable base such as cesium carbonate, and a ligand like BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzo[d][1,3]dioxole or thiazolo[3,2-a]pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer properties and ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to downstream effects such as cell cycle arrest and apoptosis . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
- N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide stands out due to its unique combination of structural motifs, which confer distinct biological activities
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound with a complex structure that suggests potential biological activity. This article reviews the existing literature on its biological properties, focusing on its anticancer and antimicrobial activities, as well as its mechanisms of action.
Structural Characteristics
The compound features a benzodioxole moiety and a thiazolo[3,2-a]pyrimidine core , which are known for their diverse biological activities. The presence of these functional groups may enhance its pharmacological properties compared to simpler analogs.
| Structural Feature | Description |
|---|---|
| Benzodioxole | A fused bicyclic structure that enhances bioactivity. |
| Thiazolo[3,2-a]pyrimidine | A heterocyclic ring system associated with anticancer properties. |
| Carboxamide Group | Often involved in hydrogen bonding and molecular interactions. |
Anticancer Activity
Recent studies have highlighted the potential of thiazolo[3,2-a]pyrimidine derivatives as anticancer agents. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines:
- In Vitro Studies :
- A study reported two thiazolo[2,3-a]pyrimidinedione derivatives with IC50 values of 4.7 μM against HCT-116 cells and 6.2 μM against MCF-7 cells, indicating potent anticancer activity .
- Molecular docking studies revealed that these compounds interact effectively with inosine monophosphate dehydrogenase (IMPDH), a key enzyme in nucleotide metabolism .
The mechanism of action for this compound is likely related to its ability to inhibit critical enzymes involved in cell proliferation and survival:
- IMPDH Inhibition : By inhibiting IMPDH, the compound may disrupt nucleotide synthesis, leading to reduced cancer cell proliferation .
Antimicrobial Activity
The compound's structural features also suggest potential antimicrobial properties:
Case Study 1: Synthesis and Testing
A recent synthesis of thiazolo[3,2-a]pyrimidine derivatives explored their biological activities. The study confirmed the structure through spectroscopic methods and evaluated their cytotoxic effects against multiple cancer cell lines .
Case Study 2: Molecular Docking
Molecular docking studies indicated strong binding affinity to IMPDH for certain derivatives of thiazolo[3,2-a]pyrimidines, with ΔG values around -8.68 kcal/mol . This suggests that this compound could exhibit similar binding characteristics.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for this compound, and what key parameters influence reaction efficiency?
- Methodological Answer: The synthesis typically involves multi-step reactions, including condensation of aniline derivatives (e.g., 2H-1,3-benzodioxol-5-amine) with thiazolopyrimidine precursors. Critical parameters include:
- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance reactivity, while acetic acid aids in cyclization .
- Temperature control: Reactions often require reflux (80–120°C) to achieve optimal cyclization .
- Catalyst-free procedures: Green chemistry approaches reduce energy consumption and by-products .
- Validation: Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) confirm intermediate purity (>95%) before final coupling .
Q. Which analytical techniques are recommended for confirming structural integrity and purity?
- Methodological Answer:
- X-ray crystallography: Resolves bond angles and dihedral angles in the thiazolopyrimidine core, critical for verifying fused-ring conformation .
- NMR spectroscopy: 1H and 13C NMR identify substituent positions (e.g., methyl groups at C3) and confirm carboxamide linkage .
- Mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 412.082) and detects isotopic patterns for sulfur and chlorine .
Q. What are the primary biological targets or pathways associated with this compound?
- Methodological Answer: Preliminary studies suggest interactions with:
- Kinase enzymes: Molecular docking reveals hydrogen bonding with ATP-binding pockets (e.g., CDK2 inhibition) .
- GPCRs: Functional assays (e.g., cAMP accumulation) screen for activity against serotonin or adrenergic receptors due to the benzodioxol moiety .
- Oxidative stress pathways: Thioredoxin reductase inhibition is quantified via NADPH oxidation assays .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and scalability while minimizing by-products?
- Methodological Answer:
- Microwave-assisted synthesis: Reduces reaction time (e.g., from 24h to 2h) and improves yield (70% → 88%) by enhancing cyclization efficiency .
- Continuous flow reactors: Minimize side reactions (e.g., dimerization) through precise temperature and mixing control .
- By-product analysis: Use LC-MS to identify impurities (e.g., unreacted aniline derivatives) and adjust stoichiometry .
Q. What computational approaches predict the compound’s stability and interaction mechanisms?
- Methodological Answer:
- Density Functional Theory (DFT): B3LYP/6-31G(d) calculations predict conformational stability, including intramolecular hydrogen bonds between the carboxamide and benzodioxol oxygen .
- Molecular dynamics simulations: Assess binding free energy (ΔG) to biological targets (e.g., −9.2 kcal/mol for CDK2) using AMBER force fields .
- ADMET prediction: SwissADME evaluates pharmacokinetics (e.g., logP = 2.1, BBB permeability) to prioritize derivatives .
Q. How should discrepancies in reported biological activity data be addressed methodologically?
- Methodological Answer:
- Standardized assays: Reproduce experiments under controlled conditions (e.g., fixed ATP concentration in kinase assays) to isolate variables .
- Orthogonal validation: Confirm IC50 values using fluorescence polarization (FP) and surface plasmon resonance (SPR) to rule out assay artifacts .
- Structural analogs: Compare activity trends across derivatives (e.g., methyl vs. ethyl substituents) to identify SAR-driven outliers .
Q. What strategies enhance pharmacological properties through structural modifications?
- Methodological Answer:
- Bioisosteric replacement: Substitute the benzodioxol ring with a pyridyl group to improve solubility while retaining target affinity .
- Prodrug design: Introduce ester moieties at the carboxamide to enhance bioavailability, validated via in vitro hydrolysis assays .
- Crystallography-guided optimization: Modify the thiazolo[3,2-a]pyrimidine core to fit steric constraints of target binding pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
